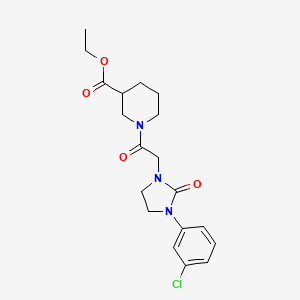

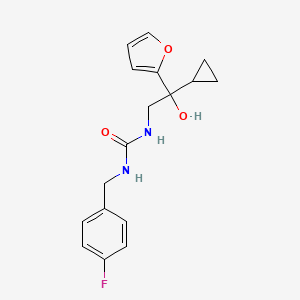

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Aplicaciones Científicas De Investigación

Antioxidant and Radical-Scavenging Activities

Compounds derived from furan, such as bromophenols identified in marine algae, exhibit significant antioxidant and radical-scavenging activities. For instance, a study on a structurally unique bromophenol, urceolatin, isolated from the marine red alga Polysiphonia urceolata, demonstrated substantial DPPH radical-scavenging activity, suggesting potential applications in developing antioxidants (Ke Li et al., 2008).

Enzyme Activity Modulation

Benzyloxy-substituted lactone cyclooxygenase-2 inhibitors have been used as selective fluorescent probes for CYP3A activity in primary cultured rat and human hepatocytes. This application is crucial for assessing drug metabolism and interaction potential, indicating the importance of similar compounds in pharmacological research (Deborah A. Nicoll-Griffith et al., 2004).

Synthesis of Pharmaceutical Intermediates

The synthesis and functionalization of furan derivatives serve as key steps in the production of pharmaceutical intermediates. For example, the synthesis of benzofuran derivatives through the rearrangement of 2-hydroxyaryl(5-methylfur-2-yl)alkanes indicates the role of furan compounds in generating pharmacologically active molecules (A. Gutnov et al., 1999).

Material Science Applications

Furan derivatives are also significant in material science, particularly in the development of thermally reversible cross-linked poly(ether-urethane)s. These materials exhibit thermal reversibility, making them valuable for applications requiring recyclable and sustainable materials (C. Găină et al., 2013).

Enzymatic Synthesis of Biobased Polyesters

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters demonstrates the potential of furan derivatives in producing biobased polymers. These novel polyesters could offer environmentally friendly alternatives for traditional petrochemical-based materials (Yi Jiang et al., 2014).

Propiedades

IUPAC Name |

1-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3/c18-14-7-3-12(4-8-14)10-19-16(21)20-11-17(22,13-5-6-13)15-2-1-9-23-15/h1-4,7-9,13,22H,5-6,10-11H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCZGEBEYHCNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)NCC2=CC=C(C=C2)F)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2953446.png)

![2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953447.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2953452.png)

![2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2953455.png)